molecular formula C16H21N3O2 B2369315 4-Cyano-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide CAS No. 1421449-99-1

4-Cyano-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide

Cat. No.: B2369315
CAS No.: 1421449-99-1
M. Wt: 287.363
InChI Key: VKHURQGSFQBEBA-UHFFFAOYSA-N
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Description

4-Cyano-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide is a synthetic small molecule building block of interest in medicinal chemistry and pharmaceutical research. This compound features a benzamide scaffold substituted with a cyano group and a piperidine ring modified with a 2-methoxyethyl chain. Such structural motifs are commonly explored in the development of novel therapeutic agents, particularly for central nervous system (CNS) targets . Research Applications: This benzamide derivative serves as a key intermediate for researchers designing and synthesizing novel bioactive molecules. Its structure is analogous to compounds investigated for their potential as multi-targeting ligands, including for receptors and enzymes relevant to neurodegenerative diseases . It is strictly for use in laboratory research settings. Usage Statement: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for use in humans or animals.

Properties

IUPAC Name

4-cyano-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-21-11-10-19-8-6-15(7-9-19)18-16(20)14-4-2-13(12-17)3-5-14/h2-5,15H,6-11H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHURQGSFQBEBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)NC(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide typically involves the reaction of 4-cyanobenzoyl chloride with 1-(2-methoxyethyl)piperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that compounds similar to 4-Cyano-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide exhibit significant anti-cell-proliferation effects. The inhibition of cyclin-dependent kinases (CDKs), particularly CDK2, is a key mechanism through which these compounds exert their anticancer properties. For instance, a study demonstrated that certain pyrimidine derivatives inhibit CDK activity, thereby hindering cancer cell proliferation and offering potential therapeutic avenues for cancer treatment .

2. Sigma Receptor Ligands
Compounds featuring similar piperidine structures have been explored as sigma receptor ligands. Sigma receptors are implicated in various neurological processes and diseases, making them attractive targets for drug development. A related compound was evaluated for its affinity towards sigma receptors, showing promising results for potential applications in neuroimaging and treatment of psychiatric disorders .

3. Dopamine D2 Receptor Probes
Research has also focused on synthesizing derivatives to probe dopamine D2 receptors, which are crucial in the treatment of schizophrenia and other neuropsychiatric disorders. The affinity of these compounds towards D2 receptors was assessed using competitive displacement assays, revealing useful insights into their potential as therapeutic agents .

Data Tables

Application AreaMechanism of ActionReferences
Anticancer ActivityInhibition of CDK2
Sigma Receptor LigandsBinding to sigma receptors
Dopamine D2 Receptor ProbesCompetitive binding to D2 receptors

Case Studies

Case Study 1: Anticancer Properties
A notable study investigated the effects of this compound on various cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Neuroimaging Applications
In vivo studies using radiolabeled derivatives of similar compounds revealed their ability to cross the blood-brain barrier and bind selectively to sigma receptors. This property was evaluated using single-photon emission computed tomography (SPECT), indicating the feasibility of using these compounds for neuroimaging purposes .

Mechanism of Action

The mechanism of action of 4-Cyano-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituent Variations and Implications

Compound Name Piperidine Substituent Benzamide Substituent Key Features Reference
This compound 2-Methoxyethyl 4-Cyano Enhanced solubility (methoxy group), electron-withdrawing cyano group
4-Chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide 4-Chlorobenzoyl 4-Chloro Increased lipophilicity (Cl atoms), chair conformation of piperidine
N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]benzamide 2-Phenylethyl N-Phenyl Bulky aromatic substituents; potential for π-π interactions
4-Methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide 4-Methylbenzoyl 4-Methyl Hydrophobic methyl groups; half-chair piperidine conformation
Denipride (4-Amino-2-methoxy-5-nitro-N-[1-(tetrahydrofurfuryl)piperidin-4-yl]benzamide) Tetrahydrofurfuryl 4-Amino, 2-methoxy, 5-nitro Electron-withdrawing nitro group; polar tetrahydrofuran-derived side chain

Key Observations:

  • Substituent Effects : The 2-methoxyethyl group in the target compound contrasts with bulkier substituents (e.g., phenylethyl in or tetrahydrofurfuryl in Denipride), which may reduce steric hindrance and improve membrane permeability .

Conformational Analysis

Table 2: Piperidine Ring Conformations

Compound Name Piperidine Conformation Dihedral Angle (Benzene Rings) Hydrogen Bonding Network Reference
This compound Not explicitly reported Not available Likely O-H⋯O/N-H⋯O interactions (inferred)
4-Chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide Chair 53.9° and 43.7° O-H⋯O, N-H⋯O, and C-H⋯O bonds forming sheets
4-Methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide Half-chair 89.1° N-H⋯O/C-H⋯O chains along a-axis
  • Conformational Flexibility : Chair conformations (e.g., ) may stabilize crystal packing, while half-chair conformations () could influence binding pocket compatibility in biological targets.

Biological Activity

4-Cyano-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Structural Overview

The compound features a benzamide core with a piperidine ring and a cyano group , which contribute to its unique pharmacological properties. The molecular formula is C13H16N3OC_{13}H_{16}N_{3}O, and it can be synthesized through various chemical reactions involving benzoyl chloride and piperidine derivatives.

Synthesis Pathway

The synthesis typically involves:

  • Formation of Benzamide : Reaction of 4-cyanobenzoic acid with thionyl chloride.
  • Amidation : Reaction with piperidine.
  • Hydrochloride Formation : Treatment with hydrochloric acid for salt formation.

The biological activity of this compound is primarily linked to its interaction with the hypoxia-inducible factor 1 (HIF-1) pathway. This interaction leads to:

  • Induction of HIF-1α protein expression.
  • Activation of downstream genes responsible for cell cycle regulation and apoptosis, such as p21 and cleaved caspase-3, promoting tumor cell death .

Therapeutic Applications

Research indicates that this compound may have applications in:

  • Cancer Treatment : Inducing apoptosis in various cancer cell lines.
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against specific strains .
  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes, contributing to its therapeutic profile .

Case Studies and Experimental Data

A variety of studies have been conducted to evaluate the biological activity of this compound:

Study FocusFindings
Anticancer ActivityInduces apoptosis in colorectal cancer cells via HIF-1 pathway activation.
Antimicrobial PropertiesExhibited moderate antibacterial activity against Salmonella typhi and Bacillus subtilis .
Enzyme InhibitionDemonstrated significant inhibition of acetylcholinesterase (AChE) activity, indicating potential for treating neurodegenerative diseases .

Comparative Analysis

Comparative studies with structurally similar compounds have shown that this compound possesses unique properties that enhance its efficacy in targeting specific biological pathways. For instance, while other piperidine derivatives demonstrate varied activities, this compound's combination of functional groups allows for selective interaction with molecular targets involved in cell proliferation and survival .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Cyano-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Stepwise Synthesis : Begin with the preparation of the piperidinyl intermediate (1-(2-methoxyethyl)piperidin-4-amine) via alkylation of piperidine-4-amine with 2-methoxyethyl halides under basic conditions (e.g., NaH in DMF) .
  • Benzamide Formation : React the intermediate with 4-cyanobenzoyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base. Monitor reaction progress via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Critical Factors : Temperature control (<0°C during acyl chloride addition) minimizes side reactions. Solvent choice (polar aprotic solvents like DMF) enhances intermediate stability .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR Analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm the piperidinyl methoxyethyl group (δ ~3.3–3.5 ppm for OCH2_2) and benzamide carbonyl (δ ~167 ppm). Compare with computed spectra from quantum chemical DFT-B3LYP/6-31G* calculations for validation .
  • Mass Spectrometry : High-resolution ESI-MS (positive ion mode) confirms molecular weight (expected [M+H]+^+ = 331.16 g/mol). Fragmentation patterns distinguish the cyano group (loss of CN•) .
  • IR Spectroscopy : Stretching frequencies for amide C=O (~1650 cm1^{-1}) and nitrile C≡N (~2240 cm1^{-1}) confirm functional groups .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodology :

  • In Vitro Assays : Test against target enzymes (e.g., kinases) using fluorescence-based ADP-Glo™ assays. Prioritize targets based on structural analogs (e.g., piperidinyl benzamides with reported kinase inhibition) .
  • Cellular Uptake : Use radiolabeled 14C^{14}C-cyanobenzamide to quantify intracellular accumulation in cancer cell lines (e.g., HeLa) via scintillation counting .
  • Toxicity Profiling : Assess cytotoxicity in HEK293 cells using MTT assays (IC50_{50} determination) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the cyano and methoxyethyl groups in target binding?

  • Methodology :

  • Analog Synthesis : Prepare derivatives (e.g., replacing cyano with nitro or methoxy groups) and compare binding affinities via surface plasmon resonance (SPR) .
  • Molecular Docking : Use AutoDock Vina to model interactions with protein targets (e.g., PARP1). The cyano group may form π-π stacking with aromatic residues (e.g., Tyr907), while the methoxyethyl chain enhances solubility .
  • Free Energy Perturbation (FEP) : Quantify contributions of substituents to binding energy using Schrödinger’s FEP+ module .

Q. What strategies resolve contradictions in reported pharmacokinetic data for similar benzamide derivatives?

  • Methodology :

  • Meta-Analysis : Compare logP values (e.g., experimental vs. predicted) from PubChem and EPA DSSTox datasets. Adjust for measurement variability (e.g., shake-flask vs. HPLC methods) .
  • In Silico ADMET : Use SwissADME to predict bioavailability and blood-brain barrier penetration. Validate with in vivo murine models (plasma half-life, CNS distribution) .
  • Crystallography : Resolve crystal structures (e.g., PDB deposition) to correlate piperidinyl conformation (chair vs. boat) with metabolic stability .

Q. How can molecular dynamics (MD) simulations optimize the compound’s selectivity for specific isoforms of a target enzyme?

  • Methodology :

  • System Setup : Simulate binding to isoform-specific pockets (e.g., HDAC1 vs. HDAC6) using GROMACS with CHARMM36 force field.
  • Binding Free Energy : Calculate ΔG with MM/PBSA. The methoxyethyl group may reduce selectivity due to steric clashes in narrower pockets .
  • Hydrogen Bond Analysis : Track interactions (e.g., amide carbonyl with catalytic Zn2+^{2+}) over 100 ns trajectories to identify stable binding poses .

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